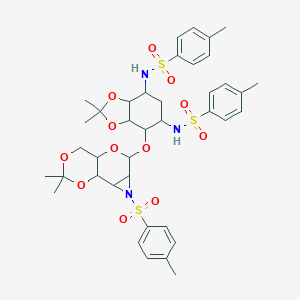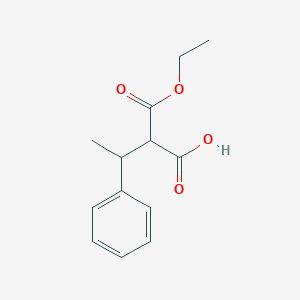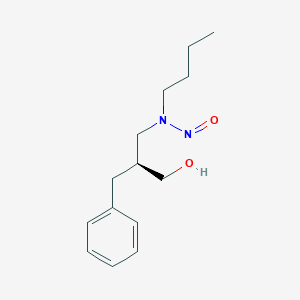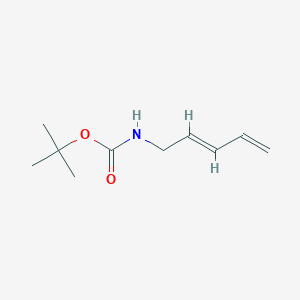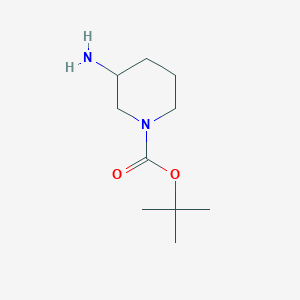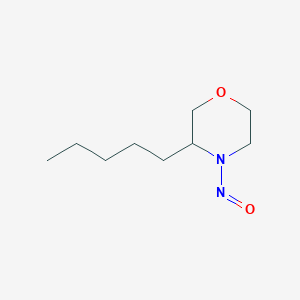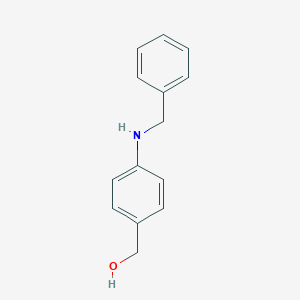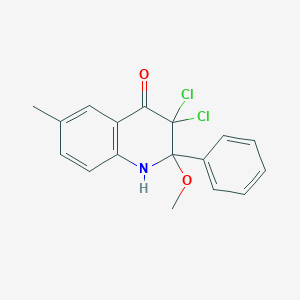
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one, also known as DMQX, is a synthetic compound that belongs to the quinoline family. DMQX has been extensively studied for its pharmacological properties, particularly its ability to block certain types of glutamate receptors.
Applications De Recherche Scientifique
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been widely used as a research tool to study the function of glutamate receptors in the brain. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in various physiological processes, including learning and memory. 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one is a selective antagonist of the AMPA/kainate subtype of glutamate receptors, which are involved in synaptic plasticity and excitotoxicity. By blocking these receptors, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one can help researchers understand the role of glutamate in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one acts as a non-competitive antagonist of the AMPA/kainate subtype of glutamate receptors. These receptors are ionotropic, meaning they allow the flow of ions across the cell membrane. When glutamate binds to these receptors, they open up and allow the influx of calcium ions, which triggers various signaling pathways. 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one blocks these receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This prevents the influx of calcium ions and reduces the excitability of neurons.
Biochemical and Physiological Effects:
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to have a range of biochemical and physiological effects. In animal studies, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to reduce the severity and duration of seizures induced by various agents, including kainic acid and pilocarpine. 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has also been shown to reduce the extent of brain damage caused by ischemic stroke. In addition, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has several advantages as a research tool. It is highly selective for the AMPA/kainate subtype of glutamate receptors, which makes it a useful tool for studying the function of these receptors. In addition, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one is relatively stable and can be easily synthesized in the laboratory. However, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one also has some limitations. It is not selective for specific subunits of the AMPA/kainate receptors, which can make it difficult to interpret results. In addition, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research could explore its potential as a therapeutic agent. Another area of interest is the development of more selective AMPA/kainate receptor antagonists. By targeting specific subunits of these receptors, researchers may be able to develop more effective treatments for neurological disorders. Finally, research could explore the potential of 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one as a tool for studying the function of glutamate receptors in other organs, such as the heart and lungs.
Méthodes De Synthèse
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one can be synthesized through a multi-step process starting from 2,3-dichloroaniline. The first step involves the conversion of 2,3-dichloroaniline to 2,3-dichloroanilide through the reaction with acetic anhydride. The resulting 2,3-dichloroanilide is then reacted with 4-chloro-2-methoxybenzoyl chloride to produce 2,3-dichloro-N-(4-chloro-2-methoxybenzoyl)anilide. This intermediate is then reacted with methyl magnesium bromide to produce 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one.
Propriétés
Numéro CAS |
147779-28-0 |
|---|---|
Nom du produit |
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one |
Formule moléculaire |
C17H15Cl2NO2 |
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-8-9-14-13(10-11)15(21)16(18,19)17(20-14,22-2)12-6-4-3-5-7-12/h3-10,20H,1-2H3 |
Clé InChI |
WEMQMRKPYGWFCO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC |
SMILES canonique |
CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC |
Synonymes |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-6-methyl-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





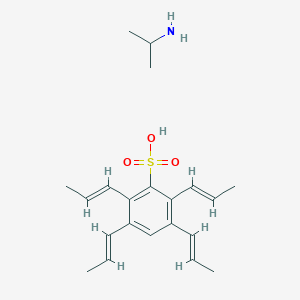
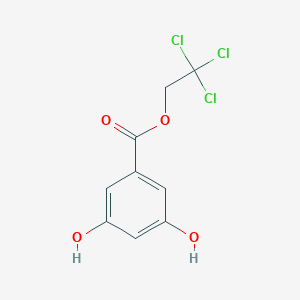
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)

